molecular formula C10H15N3 B1483863 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine CAS No. 2098131-42-9

3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1483863
CAS No.: 2098131-42-9
M. Wt: 177.25 g/mol
InChI Key: JFYIXLYDYTWKDO-UHFFFAOYSA-N
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Description

“3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine” is a complex organic compound that contains two cyclopropyl groups (three-carbon rings), a pyrazole group (a five-membered ring with two nitrogen atoms), and an amine group (a nitrogen atom with a lone pair of electrons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space. The cyclopropyl groups are likely to adopt a “puckered” conformation due to the strain of the three-membered ring . The pyrazole ring is likely to be planar due to the presence of the two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyclopropyl groups, being strained, could potentially undergo ring-opening reactions . The pyrazole group could participate in a variety of reactions, including nucleophilic substitutions at the carbon between the two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could make it a base, capable of accepting a proton . The cyclopropyl groups could make it less dense than similar compounds without these groups .

Scientific Research Applications

Synthesis and Reactivity

  • Pyrazole derivatives, including those with a cyclopropyl group at the C3-position, have been successfully used in palladium-catalyzed direct arylation reactions. These reactions proceed without decomposing the cyclopropyl unit, demonstrating the stability and reactivity of such compounds in creating complex molecular structures with various functional groups (Sidhom et al., 2018).
  • Another study explored the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, further demonstrating the versatility of pyrazole-based compounds in forming fused heterocycles through cyclocondensation reactions. This work highlights the potential for creating diverse molecular frameworks using pyrazole as a building block (Yakovenko et al., 2020).

Novel Compounds Synthesis

  • The development of functionalized indole-3-yl pyrazole derivatives from 3-cyanoacetylindole showcases the synthetic utility of pyrazole derivatives in constructing pharmacologically interesting compounds. This research underscores the compound's role in synthesizing novel molecules with potential therapeutic applications (El‐Mekabaty et al., 2017).
  • In another study, direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent was achieved, illustrating the compound's relevance in introducing cyclopropyl groups into nitrogen-containing heterocycles. This method opens avenues for modifying bioactive molecules to enhance their properties (Gagnon et al., 2007).

Antimicrobial Activity

  • A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antimicrobial activities. Some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as against various fungi. This finding indicates the potential of pyrazole derivatives as antimicrobial agents (Raju et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets through its amine group, which could form hydrogen bonds with proteins or DNA .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As a general rule, compounds containing amine groups can be irritants and should be handled with care .

Future Directions

The future directions for research on this compound could include exploring its reactivity, studying its potential uses (for example, as a drug or a material), and developing more efficient methods for its synthesis .

Properties

IUPAC Name

5-cyclopropyl-2-(cyclopropylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-5-9(8-3-4-8)12-13(10)6-7-1-2-7/h5,7-8H,1-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYIXLYDYTWKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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